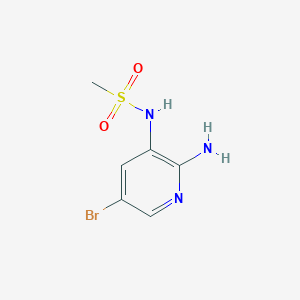

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

CAS No.: 1257043-55-2

Cat. No.: VC4411700

Molecular Formula: C6H8BrN3O2S

Molecular Weight: 266.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257043-55-2 |

|---|---|

| Molecular Formula | C6H8BrN3O2S |

| Molecular Weight | 266.11 |

| IUPAC Name | N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9) |

| Standard InChI Key | NAMRZWSNLHWGHO-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1=C(N=CC(=C1)Br)N |

Introduction

Structural and Molecular Properties

Molecular Architecture

The molecular formula of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is C₆H₈BrN₃O₂S, with a molecular weight of 266.12 g/mol . The structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂), at the 5-position with bromine, and at the 3-position with a methanesulfonamide moiety (-SO₂NHCH₃). The SMILES notation is CS(=O)(=O)NC1=C(N=CC(=C1)Br)N, and the InChIKey is NAMRZWSNLHWGHO-UHFFFAOYSA-N .

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry applications, have been computationally predicted for various adducts (Table 1) .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 265.95934 | 137.1 |

| [M+Na]+ | 287.94128 | 138.3 |

| [M+NH₄]+ | 282.98588 | 140.6 |

These values aid in the identification and characterization of the compound in analytical workflows.

Synthesis and Optimization

Synthetic Routes

A validated method involves reacting 2-amino-5-bromopyridine with methanesulfonyl chloride under cold conditions in pyridine . The general procedure includes:

-

Dissolving 2-amino-5-bromopyridine in pyridine.

-

Dropwise addition of methanesulfonyl chloride at 0–5°C.

-

Stirring at room temperature for 12–14 hours.

-

Quenching with ice-cold water and purifying via recrystallization (ethanol/water) .

Yields typically range from 50–65%, with purity confirmed by thin-layer chromatography (TLC) and spectroscopic methods .

Reaction Mechanism

The sulfonamide linkage forms via nucleophilic substitution, where the amino group on the pyridine ring attacks the electrophilic sulfur in methanesulfonyl chloride. Pyridine acts as a base, neutralizing HCl byproducts .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons (δ 7.5–8.5 ppm), NH₂ (δ 5.5–6.5 ppm), and methyl group (δ 3.0–3.5 ppm) are observed .

-

Mass Spectrometry: The molecular ion peak [M+H]+ appears at m/z 265.96 .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .

Biological Activity and Applications

Role in Drug Discovery

Sulfonamide-pyridine hybrids are explored as kinase inhibitors and antimicrobial agents. The electron-withdrawing sulfonamide group improves metabolic stability, making the compound a candidate for lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume